N-(3-Methylbut-2-en-1-yl)pyridin-2-amine
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Overview
Description
2-Pyridinamine, N-(3-methyl-2-buten-1-yl)-: is an organic compound with the molecular formula C10H14N2 . This compound is characterized by a pyridine ring substituted with an amine group and a 3-methyl-2-buten-1-yl group. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one methine group (=CH-) replaced by a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- typically involves the reaction of 2-aminopyridine with 3-methyl-2-buten-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 2-Pyridinamine, N-(3-methyl-2-buten-1-yl)-.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog without the 3-methyl-2-buten-1-yl group.
3-Methyl-2-pyridinamine: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl-2-buten-1-yl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62327-66-6 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h3-7H,8H2,1-2H3,(H,11,12) |
InChI Key |
YJJRIKKGZXGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=CC=CC=N1)C |
Origin of Product |
United States |
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